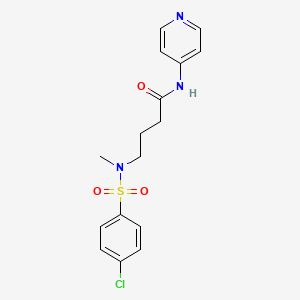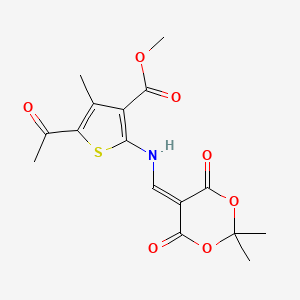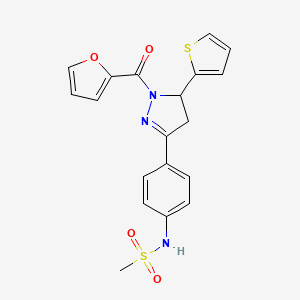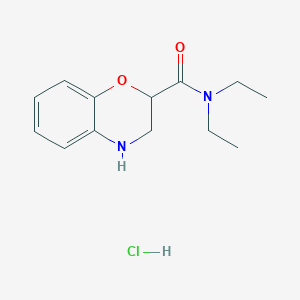![molecular formula C27H25N5O3S B2451180 N-(3-{2-acetil-1',3'-difenil-3,4-dihidro-1'H,2H-[3,4'-bipirazol]-5-il}fenil)metanosulfonamida CAS No. 1010868-07-1](/img/structure/B2451180.png)
N-(3-{2-acetil-1',3'-difenil-3,4-dihidro-1'H,2H-[3,4'-bipirazol]-5-il}fenil)metanosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-acetyl-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazol-5-yl)phenyl]methanesulfonamide is a complex organic compound that features a bipyrazole core
Aplicaciones Científicas De Investigación
N-[3-(2-acetyl-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazol-5-yl)phenyl]methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Mecanismo De Acción
Target of Action
It is known that similar compounds with imidazole and pyrazoline moieties have a broad range of biological activities . They are used in the development of new drugs and are present in several marketed molecules with a wide range of uses .
Mode of Action
Compounds with similar structures have been reported to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, leading to their broad-spectrum utility .
Result of Action
Compounds with similar structures have been reported to have a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-acetyl-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazol-5-yl)phenyl]methanesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the bipyrazole core, followed by the introduction of the acetyl and phenyl groups. The final step involves the sulfonation of the phenyl ring to introduce the methanesulfonamide group. Common reagents used in these reactions include hydrazines, acetylating agents, and sulfonating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow systems to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(2-acetyl-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazol-5-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(2-acetyl-1’,3’-diphenyl-1H-pyrazol-5-yl)phenyl]methanesulfonamide: A structurally similar compound with slight variations in the pyrazole core.
N-[3-(2-acetyl-1’,3’-diphenyl-1H-indol-5-yl)phenyl]methanesulfonamide: Another similar compound with an indole core instead of a pyrazole core.
Uniqueness
N-[3-(2-acetyl-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazol-5-yl)phenyl]methanesulfonamide is unique due to its bipyrazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
N-[3-[2-acetyl-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3S/c1-19(33)32-26(17-25(28-32)21-12-9-13-22(16-21)30-36(2,34)35)24-18-31(23-14-7-4-8-15-23)29-27(24)20-10-5-3-6-11-20/h3-16,18,26,30H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNZAWDDTHRXHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-((6-ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-8-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2451099.png)
![N-[4-(morpholin-4-yl)phenyl]butanamide](/img/structure/B2451100.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-1-methylpyridin-4(1H)-one](/img/structure/B2451101.png)
![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2451102.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2451104.png)

![3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B2451106.png)
![3-(2H-1,3-benzodioxol-5-yl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2451107.png)

![((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B2451110.png)


![methyl 2-[2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2451117.png)

